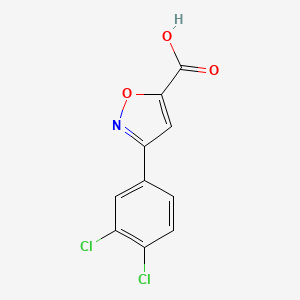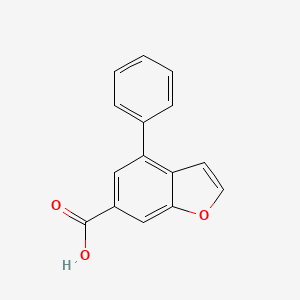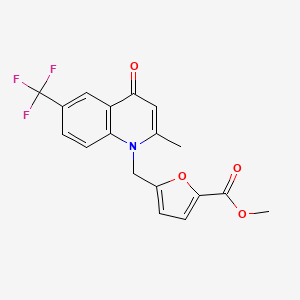![molecular formula C14H11F3N2O2 B12126837 4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- CAS No. 1203661-43-1](/img/structure/B12126837.png)
4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features and potential biological activities, making it a valuable target for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- typically involves the condensation of a triketone with the corresponding phenylhydrazine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Additionally, radical allyl bromination at position 7 using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator, followed by nucleophilic substitution with sodium azide, has been reported as a method to introduce functional groups into the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium azide (NaN3) for azidation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination at position 7 followed by azidation results in a 7-azido derivative .
Scientific Research Applications
4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, as an HNE inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of elastin and other substrates . In the context of SARS-CoV-2 inhibition, the compound interacts with the viral protease, blocking its activity and thereby hindering viral replication .
Comparison with Similar Compounds
4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- can be compared with other similar compounds, such as:
1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound shares a similar core structure but lacks the trifluoromethoxy group, which may affect its biological activity.
1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: Another heterocyclic compound with potential biological activities.
3-ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one: This compound has a different substitution pattern, which can lead to variations in its chemical and biological properties.
The uniqueness of 4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- lies in its trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .
Properties
CAS No. |
1203661-43-1 |
|---|---|
Molecular Formula |
C14H11F3N2O2 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)21-10-6-4-9(5-7-10)19-12-2-1-3-13(20)11(12)8-18-19/h4-8H,1-3H2 |
InChI Key |
PAFNUKHVTNTUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=C(C=C3)OC(F)(F)F)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Dimethyl-1-{[(3-pyridylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12126769.png)
![8'-methoxy-4',4',6'-trimethyl-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12126772.png)

![1-Benzyl-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12126787.png)
![Benzenamine, N-[bis(4-fluorophenyl)methylene]-](/img/structure/B12126789.png)

![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12126794.png)
![Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12126802.png)


![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12126821.png)
![1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone](/img/structure/B12126822.png)

